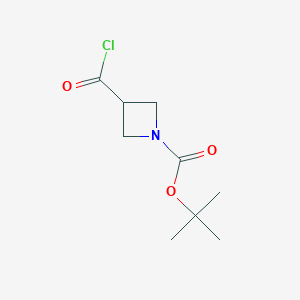
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate
概要
説明
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted azetidine derivatives, where the chloride group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine, obtained after the removal of the Boc group.
科学的研究の応用
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride involves its reactivity as an electrophile. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in organic synthesis. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites of the molecule .
類似化合物との比較
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-azetidine-3-carboxylic acid: This compound lacks the chloride group and is used as a precursor in the synthesis of azetidine derivatives.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains a carbonyl group at the 3-position and is used in the synthesis of various heterocyclic compounds.
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound contains a methylsulfonyl group and is used in the synthesis of sulfonyl-containing azetidine derivatives.
The uniqueness of 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride lies in its combination of the Boc protecting group and the reactive chloride group, making it a valuable intermediate for the synthesis of a wide range of compounds.
特性
分子式 |
C9H14ClNO3 |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
tert-butyl 3-carbonochloridoylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3 |
InChIキー |
MUBUUIXBVFURJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














